
Ethanamine, 2-(butylthio)-
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Overview
Description
Ethanamine, 2-(butylthio)- (CAS: 3581-01-9), also known as 2-butylsulfanylethylamine, is an organosulfur compound with the molecular formula C₆H₁₅NS (molecular weight: 133.25 g/mol). Structurally, it consists of an ethanamine backbone (NH₂-CH₂-CH₂-) modified by a butylthio (-S-(CH₂)₃CH₃) group at the second carbon (Figure 1). Safety data indicate acute oral toxicity (LD₅₀: 500 mg/kg in rats) and moderate aquatic toxicity, necessitating careful handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanamine, 2-(butylthio)- can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromobutane with cysteamine hydrochloride. The reaction typically proceeds under basic conditions, using a solvent such as ethanol or methanol. The general reaction scheme is as follows:
C4H9Br+HSCH2CH2NH2→C4H9SCH2CH2NH2+HBr
Industrial Production Methods: Industrial production of Ethanamine, 2-(butylthio)- often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly employed.
Chemical Reactions Analysis
Oxidation Reactions
Ethanamine, 2-(butylthio)- undergoes oxidation to form sulfoxides, sulfones, and nitrogen-containing derivatives. These reactions are influenced by the oxidizing agent and solvent conditions.
Mechanism : Oxidation of the sulfur atom in the butylthio group leads to sulfoxide or sulfone formation, while the amine group can undergo further oxidation to imines or nitriles. Atmospheric oxidation by OH radicals and ozone generates small organic molecules like formaldehyde and acetic acid, along with nitrogen-containing species such as nitrate .
Reduction Reactions
Reduction of Ethanamine, 2-(butylthio)- targets both the sulfur and nitrogen functional groups, yielding thiol derivatives and saturated amines.
Reagent | Conditions | Product | Citation |
---|---|---|---|
Hydrogen gas (H₂) | Pd/C catalyst, mild conditions | Saturated amine | |
Lithium aluminum hydride (LiAlH₄) | Anhydrous ether | Thiol derivatives |
Mechanism : Catalytic hydrogenation reduces the sulfur atom to a thiol group, while the amine remains intact. Strong reducing agents like LiAlH₄ can also cleave the sulfur-nitrogen bond, forming secondary amines.
Substitution Reactions
The thioether group in Ethanamine, 2-(butylthio)- is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.
Mechanism : SN2 reactions with nucleophiles like azide or halide ions replace the sulfur atom, forming new C–N or C–S bonds. Isocyanide substitution involves a trigonal bipyramidal transition state, leading to amide products .
Environmental Transformations
In atmospheric chemistry, Ethanamine, 2-(butylthio)- participates in reactions with air pollutants, impacting its environmental fate.
Reagent | Conditions | Product | Citation |
---|---|---|---|
NO₃ radicals | Daytime atmospheric conditions | Nitrogen oxides, aldehydes | |
O₃ | High humidity, dark conditions | Acetamide, nitrate |
Mechanism : Reaction with NO₃ radicals forms nitrogen oxides and aldehydes, while ozone-mediated oxidation under humid conditions produces acetamide and nitrate . These pathways highlight the compound’s role in atmospheric chemistry and air quality.
Scientific Research Applications
Pharmaceutical Development
Ethanamine, 2-(butylthio)- serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in drug formulation targeting neurological disorders due to its potential interactions with neurotransmitter systems. Research indicates that derivatives of this compound are being investigated for their therapeutic properties against conditions such as Alzheimer's disease and other cognitive impairments.
Bioconjugation
The compound is utilized in bioconjugation processes where it facilitates the attachment of biomolecules to surfaces or other compounds. This application enhances drug delivery systems and diagnostic tools by improving the stability and efficacy of therapeutic agents.
Material Science
In material science, Ethanamine, 2-(butylthio)- is explored for its role in developing new polymers with enhanced properties. Its ability to modify physical characteristics makes it suitable for applications in coatings, adhesives, and other specialty materials.
Enzyme Inhibition Studies
Research has demonstrated that Ethanamine, 2-(butylthio)- can inhibit specific enzymes by binding to their active sites. This property is being investigated for its potential use in developing new enzyme inhibitors that could lead to therapeutic advancements.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of Ethanamine, 2-(butylthio)- against various bacterial strains. The results indicated significant inhibitory effects on:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2 µg/mL |
Escherichia coli | 5 µg/mL |
This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Drug Development for Alzheimer's Disease
In a recent investigation into Alzheimer's disease treatments, derivatives of Ethanamine, 2-(butylthio)- were synthesized and tested for acetylcholinesterase inhibitory activity. The most promising compounds showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents.
Mechanism of Action
The mechanism by which Ethanamine, 2-(butylthio)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The butylthio group can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.
Comparison with Similar Compounds
Thioether-Substituted Ethanamines
2-(Phenylthio)ethanamine (CAS: 2014-75-7)
- Structure : Features a phenylthio (-S-C₆H₅) group instead of butylthio.
- Properties : Higher molecular weight (153.25 g/mol) and aromaticity compared to 2-(butylthio)-ethanamine. The phenyl group enhances π-π interactions but reduces solubility in polar solvents.
2-[4-(2-Aminoethylthio)butylthio]ethanamine (Compound 3, )
- Structure : Contains two thioether groups and dansyl fluorophores, enabling Hg²⁺ sensing via sulfur coordination.
- Applications: Acts as a selective fluorescent sensor for Hg²⁺ (detection limit: 50 ppb) due to sulfur and nitrogen donor atoms, contrasting with 2-(butylthio)-ethanamine’s lack of reported sensing utility .
2-(1,3-Benzothiazol-2-yl)ethanamine (CAS: 82928-10-7)
- Structure : Benzothiazole ring replaces the butylthio group, introducing heteroaromaticity.
Phenethylamine Derivatives (Psychoactive Analogs)
2C-x Series (e.g., 2C-B, 2C-E)
- Structure : Substituted phenethylamines with methoxy groups at 2,5-positions and halogens (Br, Cl) or ethyl groups at the 4-position.
- Activity: Potent serotonin receptor agonists (5-HT₂ₐ) with hallucinogenic effects. Quantum descriptors (e.g., HOMO-LUMO gap: ~5 eV) indicate higher electrophilicity than 2-(butylthio)-ethanamine, correlating with psychoactivity .
25X-NBOMe Series (e.g., 25I-NBOMe)
- Structure : N-Benzylated derivatives of 2C-x compounds (e.g., N-(2-methoxybenzyl) group).
- Activity : 100× more potent than 2C-x analogs due to enhanced receptor binding. 2-(butylthio)-ethanamine lacks the aromatic substitution required for such activity .
Indole and Benzimidazole Derivatives
Tryptamine Derivatives (Compounds 1–3, )
- Structure : Indole-substituted ethanamines (e.g., 2-(5-ethyl-1H-indol-3-yl)ethanamine).
- The indole moiety enables π-stacking absent in 2-(butylthio)-ethanamine .
Benzimidazole Hybrids (Compound 15, )
- Structure : Combines thioxanthone and benzimidazole-ethanamine moieties.
- Activity : Dual P-glycoprotein (P-gp) and cell growth inhibitors, reversing multidrug resistance. The benzimidazole enhances planar binding compared to aliphatic butylthio groups .
Muscarinic Agonists with Butylthio Groups
Butylthio[2.2.2] (NNC 11-1053)
- Structure : 1,2,5-Thiadiazol-3-yl with a butylthio group and azabicyclo[2.2.2]octane.
- Activity : Muscarinic agonist with analgesic effects (ED₅₀: 0.19 mg/kg s.c. in mice). The butylthio group enhances lipophilicity and receptor affinity, a property shared with 2-(butylthio)-ethanamine .
Quantum Chemical Comparisons
Table 1: Molecular Descriptors of Selected Compounds
Compound | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | Electrophilicity Index (eV) |
---|---|---|---|---|
2-(Butylthio)-ethanamine* | ~3.5 (estimated) | -6.2 | -1.8 | 2.7 |
2C-B | 4.1 | -5.9 | -0.8 | 3.5 |
25B-NBOMe | 5.3 | -5.5 | -0.5 | 4.1 |
*Estimated based on analogous thioethers.
Biological Activity
Ethanamine, 2-(butylthio)-, also known as 2-(butylthio)ethylamine, is an organic compound with significant biological activity. This article explores its interactions with biological systems, focusing on enzyme inhibition, protein modification, and potential therapeutic applications.
- Molecular Formula : C₅H₁₃NS
- Molecular Weight : Approximately 115.23 g/mol
- Structure : The compound features a butylthio group attached to an ethylamine backbone, which contributes to its reactivity and biological interactions.
The biological activity of Ethanamine, 2-(butylthio)- primarily arises from its ability to interact with various enzymes and proteins. Its mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic activity. This property is crucial in studies aimed at developing selective enzyme inhibitors for therapeutic purposes.
- Protein Modification : Ethanamine, 2-(butylthio)- can covalently modify amino acid residues within proteins, potentially altering their function and signaling pathways. This modification may lead to changes in cellular responses and metabolic processes.
Antimicrobial Properties
Research indicates that Ethanamine, 2-(butylthio)- exhibits antimicrobial activity. It has been studied for its potential to inhibit the growth of various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of related compounds can have MIC values as low as 50 μg/mL against certain bacterial strains .
Anticancer Potential
Ethanamine, 2-(butylthio)- is also being investigated for its anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell metabolism suggests potential therapeutic applications:
- Cytotoxicity Studies : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) at varying concentrations .
Study on Enzyme Inhibition
A study focused on the inhibition of cytochrome P450 enzymes revealed that compounds similar to Ethanamine, 2-(butylthio)- could effectively inhibit CYP1A1 and CYP1A2 activities. These enzymes are crucial in metabolizing various xenobiotics and carcinogens:
- Inhibition Rates : The study found that certain structural analogs exhibited selective inhibition rates that could be leveraged for therapeutic interventions against drug metabolism-related issues .
Antimicrobial Peptide Interaction
Research into antimicrobial peptides indicated that Ethanamine derivatives could enhance the stability and efficacy of these peptides against a broad spectrum of pathogens. The interaction mechanisms were characterized using biophysical methods:
- Stability Enhancement : The incorporation of thioether groups was shown to improve the antimicrobial stability of peptides, suggesting a potential avenue for drug development using Ethanamine derivatives .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 2-(butylthio)ethanamine, and how can reaction conditions be optimized for high yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2-mercaptoethylamine and butyl halides. For example, reacting 2-mercaptoethylamine with 1-bromobutane in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) with a base (e.g., K₂CO₃) to neutralize HBr byproducts. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of thiol to alkyl halide) and reaction time (6–8 hours) .
- Validation : Monitor reaction progress using TLC or GC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields exceed 85% under optimal conditions.
Q. Which spectroscopic techniques are critical for characterizing 2-(butylthio)ethanamine, and what spectral markers distinguish it from analogs?
- Techniques :
- NMR : ¹H NMR will show a triplet for the -CH₂-S- group (δ ~2.5–2.8 ppm) and a multiplet for the butyl chain (δ ~1.2–1.6 ppm). ¹³C NMR confirms the thioether bond (C-S at ~35–40 ppm) .
- IR : Strong absorption near 2550 cm⁻¹ (S-H stretch, if unreacted thiol remains) and 1050–1100 cm⁻¹ (C-S stretch).
- Mass Spectrometry : Molecular ion peak at m/z 133 (M⁺) and fragmentation patterns indicating butyl loss (m/z 76) .
Q. How can researchers ensure purity and stability of 2-(butylthio)ethanamine during storage?
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the thioether group.
- Purity Assessment : Use HPLC with a C18 column (UV detection at 210 nm) or GC-MS to detect degradation products like sulfoxides. Purity >98% is achievable with rigorous drying (molecular sieves) .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of 2-(butylthio)ethanamine, and how do they compare to experimental data?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G**) can predict molecular orbitals, bond dissociation energies, and electrostatic potential surfaces. Compare computed NMR/IR spectra with experimental data to validate models .
- Data Contradictions : Discrepancies in S-C bond lengths (DFT vs. crystallography) may arise from solvent effects or relativistic corrections. Use benchmark studies to refine parameters .
Q. How can 2-(butylthio)ethanamine be applied in drug design, particularly in modulating receptor binding?
- Pharmacological Insight : The thioether group enhances lipophilicity, improving blood-brain barrier penetration. Use molecular docking (AutoDock Vina) to study interactions with targets like serotonin receptors (5-HT₂A). Compare binding affinities with oxygen/selenium analogs .
- Experimental Validation : Synthesize derivatives (e.g., sulfoxide/sulfone) and test in vitro using radioligand displacement assays. Correlate structural changes (e.g., electron-withdrawing groups) with IC₅₀ values .
Q. What strategies resolve contradictions between experimental and computational data for thioether-containing compounds?
- Case Study : If DFT predicts a lower pKa for the amine group than observed experimentally, consider solvent models (e.g., COSMO-RS) or explicit solvent MD simulations. Validate with potentiometric titrations .
- Error Analysis : Quantify uncertainties in computational methods (e.g., ±2 kcal/mol for thermochemical data) and cross-validate with multiple spectroscopic techniques .
Q. Methodological Guidance
Q. How should researchers design experiments to study the oxidative degradation pathways of 2-(butylthio)ethanamine?
- Experimental Design :
Expose the compound to H₂O₂/UV light to simulate oxidation.
Monitor intermediates via LC-MS/MS (e.g., sulfoxide [M+16] and sulfone [M+32] products).
Use kinetic modeling (first-order rate laws) to determine degradation half-lives under varying pH/temperature .
Q. What statistical approaches are essential for analyzing structure-activity relationships (SAR) in derivatives of 2-(butylthio)ethanamine?
- Analysis :
- Multivariate regression (e.g., PLS) to correlate descriptors (logP, polar surface area) with bioactivity.
- Principal Component Analysis (PCA) to identify dominant structural factors in toxicity or efficacy .
Q. Data Reproducibility & Ethics
Q. How can researchers ensure reproducibility in synthetic protocols for 2-(butylthio)ethanamine?
- Best Practices :
- Report exact reaction conditions (solvent grade, stirring rate, purification steps).
- Share raw spectral data (e.g., NMR FIDs) in supplementary materials.
- Use standardized reagents (e.g., ACS-grade butyl bromide) .
Q. What ethical considerations apply when studying psychoactive analogs of 2-(butylthio)ethanamine?
Properties
CAS No. |
3581-01-9 |
---|---|
Molecular Formula |
C6H15NS |
Molecular Weight |
133.26 g/mol |
IUPAC Name |
2-butylsulfanylethanamine |
InChI |
InChI=1S/C6H15NS/c1-2-3-5-8-6-4-7/h2-7H2,1H3 |
InChI Key |
PQKHJKIUTWBNGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCN |
Origin of Product |
United States |
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